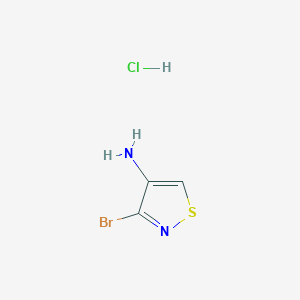
1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.
Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.
Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.
Industrial Production Methods
Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.
Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.
Types of Reactions
Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.
Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.
Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.
Common Reagents and Conditions
Oxidation: : KMnO₄ or PCC in appropriate solvents.
Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.
Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.
Major Products
Oxidation Products: : Hydroxypyrimidines.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Alkylated pyrimidine derivatives.
Chemistry
Catalysis: : Acts as a ligand in organometallic catalysis.
Material Science: : Utilized in the synthesis of advanced polymers.
Biology
Biochemistry: : Studied for its interaction with nucleic acids and proteins.
Medicine
Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.
Industry
Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.
Biochemical Mechanism
Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.
Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.
Detailed Pathway Analysis
Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.
Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.
Similar Compounds
4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.
Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.
Uniqueness
Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.
Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.
List of Similar Compounds
4,6-Dimethyl-2-pyrimidinol
1-(3-piperidinyl)-3-oxo-propyl derivatives
Pyrimidine-2,4-diones
属性
IUPAC Name |
1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXWMBNFYOFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939746.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2939747.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)


![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)


